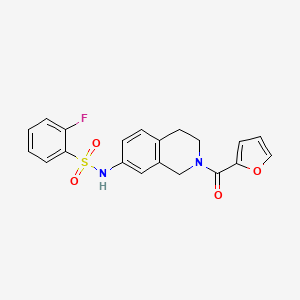
2-fluoro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound, also known as 2-fluoro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide, has a molecular formula of C20H17FN2O4S and a molecular weight of 400.4233832 . It is a complex organic compound that contains several functional groups, including a furan ring, a quinoline ring, and a benzenesulfonamide group .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with several rings and functional groups. The presence of the fluorine atom on the benzene ring, the carbonyl group on the furan ring, and the sulfonamide group attached to the benzene ring all contribute to the compound’s properties .Physical and Chemical Properties Analysis
This compound has a molecular weight of 248.21 g/mol . It has a computed XLogP3-AA value of 1.9, indicating its relative lipophilicity . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . Its topological polar surface area is 71.3 Ų . It has a rotatable bond count of 2 . Its exact mass and monoisotopic mass are both 248.05972032 g/mol . Its complexity, as computed by PubChem, is 324 .Applications De Recherche Scientifique
Synthesis and Characterization
The synthesis of compounds structurally related to 2-fluoro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide involves intricate reactions highlighting the chemical versatility of tetrahydroisoquinoline derivatives. For instance, the reaction of homophthalic anhydride with N-(furan-2-ylmethylidene)-benzylamine leads to mixtures of trans- and cis-tetrahydroisoquinoline-4-carboxylic acids, showcasing the compound's role in producing pharmacologically interesting molecules (Kandinska, Kozekov, & Palamareva, 2006). Similarly, the synthesis of N-(quinoline-8-yl-aryl)benzenesulfonamides and their subsequent formation into half-sandwich ruthenium complexes demonstrates the compound's utility in catalysis and potential pharmaceutical applications (Dayan et al., 2013).
Molecular Interactions and Biological Potential
The structural features of tetrahydroisoquinoline derivatives enable significant interactions at the molecular level. For instance, X-ray crystallographic studies reveal intricate molecular interactions, such as those involving fluorine with oxygen atoms, contributing to our understanding of molecular recognition and the development of novel materials (Grudova et al., 2020). Furthermore, the interaction between human carbonic anhydrases and a novel class of benzenesulfonamides highlights the potential of these compounds in therapeutic applications, specifically targeting druggable isoforms for improved selectivity (Bruno et al., 2017).
Propriétés
IUPAC Name |
2-fluoro-N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O4S/c21-17-4-1-2-6-19(17)28(25,26)22-16-8-7-14-9-10-23(13-15(14)12-16)20(24)18-5-3-11-27-18/h1-8,11-12,22H,9-10,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUUGTLAWXGXZDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3F)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(methylsulfanyl)-5-[(Z)-(3-methyl-2-thienyl)methylidene]-1,3-thiazol-4-one](/img/structure/B2637055.png)
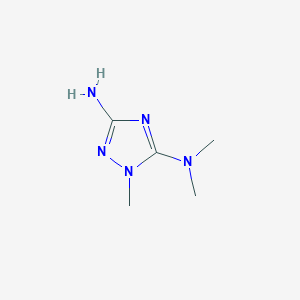
![3-[(Cyclopropylmethyl)sulfamoyl]benzoic acid](/img/structure/B2637057.png)
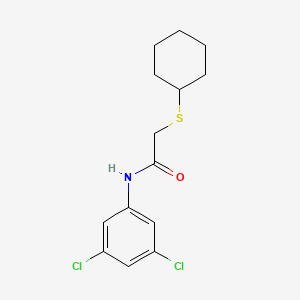
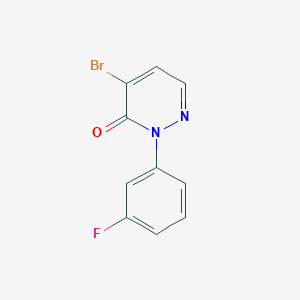
![(2E)-2-[(4-methoxyphenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B2637060.png)
![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-butylphenyl)acetamide](/img/structure/B2637062.png)
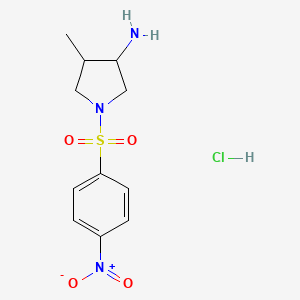
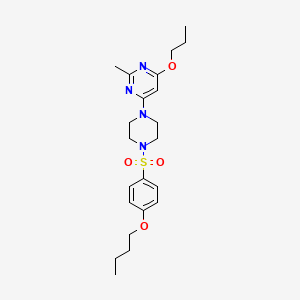
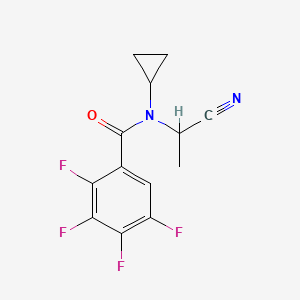
![2-((2-fluorobenzyl)thio)-7-(4-fluorophenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2637070.png)
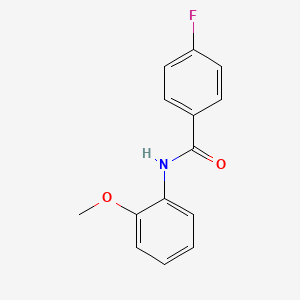
![N-[(2Z)-6-ethoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(4-methylbenzenesulfonamido)benzamide](/img/structure/B2637073.png)
![6-ethyl-2,7-dimethyl-1H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B2637077.png)
